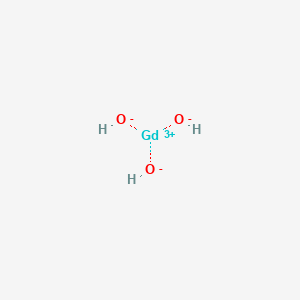

Gadolinium(3+);trihydroxide

Overview

Description

Gadolinium(3+) trihydroxide (Gd(OH)₃) is a rare earth hydroxide belonging to the lanthanide series. It is characterized by its paramagnetic properties due to the presence of Gd³⁺ ions, which have seven unpaired electrons . Gd(OH)₃ is primarily utilized in advanced medical applications, such as magnetic resonance imaging (MRI) contrast agents, where its high relaxivity enhances image resolution . Structurally, it adopts a hexagonal crystalline lattice, typical of lanthanide hydroxides, with a molecular weight of approximately 210.27 g/mol . Its stability in aqueous environments is pH-dependent, with hydrolysis behavior influencing speciation in environmental and biological systems .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Gadolinium(3+);trihydroxide can interact with various biomolecules. For instance, it has been found to bioaccumulate in the digestive gland and gills of certain bivalves when exposed to a mixture of geogenic and anthropogenic Gadolinium .

Cellular Effects

It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .

Molecular Mechanism

It is known that it can bioaccumulate in tissues of bivalves even when it is only present as Gadolinium-contrast agents .

Temporal Effects in Laboratory Settings

It has been observed that the organisms can acclimate to the presence of Gadolinium-contrast agents in the medium within less than 21 days .

Dosage Effects in Animal Models

It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .

Metabolic Pathways

It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .

Transport and Distribution

It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .

Subcellular Localization

It has been observed that the presence of Gadolinium can be detected in a significant amount in the digestive glands of certain bivalves even when it is only present as Gadolinium-contrast agents .

Biological Activity

Gadolinium(III) hydroxide, represented by the formula Gd(OH)₃, is a compound of gadolinium that has garnered attention for its potential biological applications, particularly in nanomedicine and drug delivery systems. This article explores the biological activity of Gadolinium(III) hydroxide, focusing on its properties, synthesis, and implications in various biomedical fields.

Gadolinium(III) hydroxide can be synthesized through several methods, with the most common being the reaction of gadolinium(III) nitrate with sodium hydroxide:

The compound exhibits unique properties, including the ability to form nanoparticles, which are non-cytotoxic and can be used as drug carriers for anti-inflammatory medications such as diclofenac and ibuprofen . Upon heating to 307 °C, Gadolinium(III) hydroxide decomposes into gadolinium oxide-hydroxide (GdOOH), which further decomposes to gadolinium oxide (Gd₂O₃) at higher temperatures .

Table 1: Synthesis Methods of Gadolinium(III) Hydroxide

| Method | Reaction | Temperature |

|---|---|---|

| Precipitation from nitrate | Gd(NO₃)₃ + NaOH → Gd(OH)₃ + NaNO₃ | Room Temp |

| Thermal Decomposition | Gd(OH)₃ → GdOOH → Gd₂O₃ | 307 °C |

Drug Delivery Systems

One of the most promising applications of Gadolinium(III) hydroxide nanoparticles is in drug delivery systems. Research has shown that these nanoparticles can effectively encapsulate various therapeutic agents, enhancing their solubility and bioavailability. For instance, studies indicate that Gadolinium(III) hydroxide nanoparticles can be utilized to deliver anti-inflammatory drugs with improved efficacy due to their biocompatibility and ability to target specific tissues .

Case Study: Anti-inflammatory Drug Delivery

In a recent study, Gadolinium(III) hydroxide nanoparticles were employed to deliver diclofenac. The results demonstrated a significant increase in the drug's therapeutic effect compared to conventional delivery methods. The nanoparticles facilitated sustained release and reduced systemic side effects, showcasing their potential as effective carriers for anti-inflammatory therapies .

Toxicological Studies

Despite the promising applications, it is crucial to evaluate the safety profile of Gadolinium(III) hydroxide. Toxicological assessments have indicated that while gadolinium-based compounds can accumulate in biological tissues, Gadolinium(III) hydroxide exhibits low cytotoxicity in vitro. Studies utilizing MTT assays confirmed that cell viability remained high when exposed to these nanoparticles .

Table 2: Toxicity Assessment of Gadolinium(III) Hydroxide

| Parameter | Result |

|---|---|

| Cytotoxicity (MTT Assay) | High cell viability |

| Accumulation in Tissues | Minimal compared to GBCA |

| Biocompatibility | Non-cytotoxic |

Implications in Imaging Techniques

Gadolinium compounds are widely used as contrast agents in magnetic resonance imaging (MRI). The unique magnetic properties of gadolinium enhance image contrast, allowing for better visualization of tissues. Recent advancements have explored the use of Gadolinium(III) hydroxide nanoparticles as alternative contrast agents due to their favorable relaxivity profiles compared to traditional gadolinium-based contrast agents like Gd-DTPA .

Research Findings on MRI Applications

Research has demonstrated that Gadolinium(III) hydroxide nanoparticles exhibit higher longitudinal () and transverse () relaxivities than conventional agents:

These values indicate their potential for enhanced imaging capabilities in clinical settings .

Scientific Research Applications

Medical Imaging

Gadolinium(3+);trihydroxide is primarily recognized for its role in the development of gadolinium-based contrast agents (GBCAs) used in magnetic resonance imaging (MRI). These agents enhance the contrast of images, allowing for improved diagnosis of medical conditions. The paramagnetic properties of gadolinium ions increase nuclear spin relaxation rates, which is crucial for enhancing image quality during MRI scans .

Case Study: MRI Contrast Agents

- Application : GBCAs are injected intravenously to improve the visibility of internal structures during MRI.

- Effectiveness : Studies have shown that gadolinium nanoparticles can significantly enhance cellular uptake and reduce cytotoxicity compared to traditional gadolinium agents .

Drug Delivery Systems

Nanoparticles of this compound have been explored for their potential in drug delivery systems. Their biocompatibility and ability to encapsulate drugs make them promising candidates for targeted therapy.

Case Study: Targeted Drug Delivery

- Research Findings : Gadolinium nanoparticles have been utilized to layer anti-inflammatory drugs like diclofenac and ibuprofen, demonstrating non-cytotoxic properties and effective drug release profiles .

Antifungal Properties

Recent studies indicate that gadolinium compounds may possess antifungal properties. Research on Arabidopsis thaliana has shown that gadolinium can stimulate plant defense mechanisms against pathogens such as Botrytis cinerea, suggesting its potential use in agricultural biocontrol .

Magnetic Refrigeration

Gadolinium-based materials are being investigated for their applications in magnetic refrigeration technology. The magnetocaloric effect exhibited by gadolinium near its Curie temperature (20 °C) offers a promising alternative to conventional refrigeration methods, which are often less energy-efficient .

Comparative Applications Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Medical Imaging | Used as a contrast agent in MRI scans | Enhances image quality |

| Drug Delivery Systems | Nanoparticles encapsulating drugs for targeted delivery | Non-cytotoxic, effective drug release |

| Antifungal Properties | Enhances plant defense responses against pathogens | Potential biocontrol agent |

| Magnetic Refrigeration | Utilizes magnetocaloric effect for energy-efficient cooling | Environmentally friendly alternative |

Production and Properties

This compound can be synthesized through various methods, commonly involving the reaction of gadolinium(III) nitrate with sodium hydroxide:

This compound exhibits low solubility in water but can form nanoparticles that enhance its applicability in drug delivery and imaging technologies .

Q & A

Basic Research Questions

Q. What experimental protocols ensure reproducible synthesis of Gadolinium(3+) trihydroxide (Gd(OH)₃) with high purity?

- Methodological Answer : Synthesis requires strict control of pH, temperature, and precursor concentrations. For hydrothermal methods, use gadolinium nitrate (Gd(NO₃)₃) and NaOH in a molar ratio of 1:3 under inert conditions (e.g., N₂ atmosphere) to prevent carbonate contamination . Characterize intermediates via in situ pH monitoring and FTIR to confirm hydroxide formation. Purity validation should include ICP-OES for elemental analysis and TGA to detect residual solvents or unreacted precursors .

Q. Which characterization techniques are critical for validating the structural and morphological properties of Gd(OH)₃?

- Methodological Answer :

-

XRD : Confirm crystallinity and phase purity by matching peaks to JCPDS standards (e.g., PDF 00-036-1484 for hexagonal Gd(OH)₃).

-

TEM/HRTEM : Resolve particle size (typically 20–50 nm) and lattice fringes (d-spacing ~0.31 nm for (100) planes).

-

XPS : Verify oxidation state (Gd³⁺ binding energy: ~1187 eV for Gd 4d) and surface hydroxyl groups (O 1s peak at ~531 eV) .

-

BET Surface Area : Use N₂ adsorption-desorption to assess porosity (e.g., Type IV isotherms for mesoporous structures).

Technique Key Parameters Validation Criteria XRD 2θ = 28°–32° Match reference PDF TEM Magnification 100k× Particle size <100 nm XPS Resolution ≤0.1 eV Gd³⁺ peaks at 1187 eV

Q. How can researchers optimize reaction conditions to minimize Gd(OH)₃ agglomeration during synthesis?

- Methodological Answer : Introduce surfactants (e.g., CTAB or PVP) at 0.1–1.0 wt% to stabilize nanoparticles. Monitor colloidal stability via dynamic light scattering (DLS) and zeta potential measurements (target ζ > ±30 mV). Adjust sonication time (30–60 min) and centrifuge speed (8,000–12,000 rpm) to isolate monodisperse particles .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic stability data for Gd(OH)₃ under varying pH conditions?

- Methodological Answer : Replicate conflicting studies using standardized buffers (e.g., Tris-HCl for pH 7–9, carbonate-free NaOH for pH >10). Perform in situ Raman spectroscopy to detect phase transitions (e.g., Gd(OH)₃ → GdOOH at pH >12). Cross-validate results with DFT calculations (e.g., Gibbs free energy of dissolution) and consult phase diagrams from peer-reviewed databases like ICSD .

Q. What strategies resolve discrepancies in magnetic susceptibility measurements of Gd(OH)₃ across different research groups?

- Methodological Answer :

- Instrument Calibration : Use standard reference materials (e.g., HgCo(SCN)₄) to calibrate SQUID magnetometers.

- Sample Preparation : Ensure consistent degassing (24 hrs under vacuum) to remove paramagnetic O₂.

- Data Normalization : Report susceptibility per gram (χ₅) and account for diamagnetic contributions using Pascal’s constants .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in interlaboratory datasets .

Q. How can computational modeling complement experimental studies of Gd(OH)₃’s electronic structure and surface reactivity?

- Methodological Answer :

- DFT Calculations : Use VASP or Gaussian to model bandgap (predicted ~4.5 eV for bulk Gd(OH)₃) and density of states (DOS). Validate with experimental UV-Vis diffuse reflectance spectra .

- Molecular Dynamics (MD) : Simulate hydroxyl group dynamics on (001) surfaces under aqueous conditions (ReaxFF force field). Compare to in situ AFM data for adsorption kinetics .

Q. What experimental designs mitigate interference from lanthanide impurities in Gd(OH)₃ catalytic activity studies?

- Methodological Answer :

- Synthesis : Use 99.99% pure Gd₂O₃ precursors and double-distilled H₂O.

- Analytical Controls : Employ ICP-MS to quantify trace Eu³⁺/Tb³⁺ (<1 ppm).

- Catalytic Testing : Compare activity with/without EDTA chelation (quench free Gd³⁺ ions). Validate via Arrhenius plots to distinguish surface vs. homogeneous catalysis .

Q. Data Analysis & Validation

Q. How should researchers statistically analyze conflicting cytotoxicity results for Gd(OH)₃ nanoparticles in biomedical studies?

- Methodological Answer : Apply ANOVA to compare viability assays (MTT vs. CCK-8) across cell lines (e.g., HeLa vs. NIH/3T3). Normalize data to particle surface area (m²/g) and use Bland-Altman plots to assess inter-method bias. Include positive controls (e.g., SiO₂ nanoparticles) to contextualize toxicity thresholds .

Q. What validation protocols confirm the absence of carbonate contamination in Gd(OH)₃ samples used for photoluminescence studies?

- Methodological Answer :

- FTIR : Check for ν₃ CO₃²⁻ peaks at ~1450 cm⁻¹.

- Raman Spectroscopy : Detect symmetric stretching modes at ~1050 cm⁻¹.

- Control Experiment : Synthesize samples in CO₂-free chambers and compare emission spectra (λₑₓ = 254 nm) to contaminated batches .

Q. Cross-Disciplinary Integration

Q. How can researchers integrate Gd(OH)₃’s optical properties with its application in environmental remediation?

- Methodological Answer : Design dual-function materials by doping Gd(OH)₃ with Eu³⁺/Tb³⁺ for in situ pollutant detection (luminescence quenching) and photocatalytic degradation (e.g., methylene blue under UV). Use LC-MS to identify intermediate species and transient absorption spectroscopy to track charge carrier lifetimes .

Comparison with Similar Compounds

Comparison with Similar Trihydroxides

Aluminum Trihydroxide (Al(OH)₃)

- Chemical Properties : Al(OH)₃ is amphoteric, reacting with both acids and bases. It decomposes endothermically at ~200°C, releasing water vapor, which contributes to its flame-retardant properties .

- Applications : Widely used as a flame retardant in plastics, a filler in composites, and an antacid in pharmaceuticals .

- Structural Differences : Unlike Gd(OH)₃, Al(OH)₃ exists in polymorphic forms (gibbsite, bayerite) influenced by synthesis conditions. Gibbsite forms in the presence of Na⁺/K⁺ ions, while bayerite crystallizes in pure water .

Key Contrast :

- Gd(OH)₃ is paramagnetic and thermally stable up to higher temperatures (>300°C), whereas Al(OH)₃ decomposes at lower temperatures (~200°C) .

- Al(OH)₃ is cost-effective and non-toxic, making it suitable for consumer products, while Gd(OH)₃ is specialized for medical imaging .

Iron(3+) Trihydroxide (Fe(OH)₃)

- Chemical Properties : Fe(OH)₃ is a reddish-brown compound insoluble in water but reacts with acids to form Fe³⁺ salts. It dehydrates to Fe₂O₃ upon heating .

- Applications : Used as a pigment (e.g., yellow iron oxide), in water treatment for phosphate removal, and as a precursor for iron catalysts .

- Structural Features : Amorphous or poorly crystalline in its natural form, contrasting with the well-defined hexagonal structure of Gd(OH)₃ .

Key Contrast :

- Magnetic properties differ significantly: Fe(OH)₃ exhibits weak magnetism, while Gd(OH)₃ has strong paramagnetism .

Chromium(3+) Trihydroxide (Cr(OH)₃)

- Chemical Properties : Cr(OH)₃ is amphoteric, dissolving in strong acids/bases to form Cr³⁺ or chromite ions. It dehydrates to Cr₂O₃ at ~300°C .

- Applications : Used in pigments, corrosion inhibitors, and as a precursor for chromium catalysts .

- Safety : Classified with hazard codes due to chromium’s toxicity, unlike the relatively safer Gd(OH)₃ in controlled medical applications .

Key Contrast :

- Cr(OH)₃ poses environmental and health risks, restricting its use, whereas Gd(OH)₃ is biocompatible in MRI contrast agents .

Bismuth(3+) Trihydroxide (Bi(OH)₃)

- Chemical Properties : Bi(OH)₃ is a heavy, white powder with high density (4.4 g/cm³). It decomposes to Bi₂O₃ upon heating .

- Applications : Used in pharmaceuticals (e.g., antacids) and as a precursor for bismuth-based catalysts .

Key Contrast :

- Bi(OH)₃’s high density and low toxicity differ from Gd(OH)₃’s paramagnetic and medical-focused applications .

Comparative Data Table

Research Findings and Environmental Considerations

- Gd(OH)₃ Stability : Hydrolysis of Gd³⁺ in aqueous systems leads to species like [Gd(OH)]²⁺ and [Gd(OH)₂]⁺, affecting its environmental mobility .

- Al(OH)₃ in Composites: Nano-Al(OH)₃ suspensions exhibit unique rheological properties, critical for manufacturing flame-retardant materials .

- Fe(OH)₃ Market : Dominates industrial markets due to low cost and versatility, unlike Gd(OH)₃’s specialized medical role .

Preparation Methods

Hydrothermal Synthesis of Gd(OH)₃ Single Crystals

Hydrothermal methods enable the growth of high-purity Gd(OH)₃ single crystals with well-defined morphologies. A breakthrough study demonstrated the use of solid KOH-assisted hydrothermal synthesis to produce hexagonal prismatic Gd(OH)₃ crystals up to several millimeters in length . The process involves:

-

Reactants : Gadolinium chloride hexahydrate (GdCl₃·6H₂O) and solid KOH.

-

Conditions : Hydrothermal treatment at 200–300°C for 24–72 hours under autogenous pressure.

-

Mechanism : KOH acts as both a mineralizer and pH regulator, promoting Ostwald ripening. The high-temperature aqueous environment enhances ion mobility, enabling the reorganization of Gd³⁺ and OH⁻ ions into a crystalline lattice.

Key Findings:

-

Crystal Growth : Prolonged reaction times (>48 hours) favored the formation of elongated hexagonal prisms due to anisotropic growth along the axis .

-

Structural Analysis : X-ray diffraction (XRD) confirmed the hexagonal structure (P6₃/m space group), with lattice parameters a = 6.35 Å and c = 3.68 Å .

-

Optical Properties : Photoluminescence spectra revealed a narrow-band ultraviolet B (NB-UVB) emission at 312 nm, attributed to ⁶P₇/₂ → ⁸S₇/₂ electronic transitions in Gd³⁺ .

Polyol Method for Gd(OH)₃ Nanoparticles

The polyol method offers a scalable route to Gd(OH)₃ nanoparticles (NPs) with controlled size and stability. A 2024 study optimized this approach using diethylene glycol (DEG) as a solvent and reducing agent :

-

Procedure :

-

Dissolve GdCl₃·6H₂O and NaOH in DEG.

-

Reflux at 140°C for nucleation, followed by heating at 180–190°C for 4 hours.

-

Purify NPs via centrifugation and washing.

-

-

Critical Parameters :

Characterization Data:

| Technique | Results |

|---|---|

| SEM/TEM | Spherical NPs with diameters <100 nm . |

| Zeta Potential | +32 mV, indicating colloidal stability . |

| TGA | Residual organic impurities (∼8 wt%) from unreacted DEG . |

Precipitation via pH Adjustment

Precipitation remains the most straightforward method for Gd(OH)₃ synthesis, leveraging the low solubility of Gd³⁺ hydroxides in alkaline conditions :

-

Protocol :

-

Add NaOH to GdCl₃ solutions until pH ≥ 8.

-

Age the precipitate at 60–90°C for 1–2 hours.

-

-

Factors Influencing Purity :

Comparative Analysis of Methods:

Challenges and Optimization Strategies

-

Impurity Removal : Polyol-synthesized NPs require iterative washing with ethanol/water mixtures to reduce DEG residues .

-

Morphology Control : Hydrothermal Gd(OH)₃ crystals adopt Wulff shapes (equilibrium morphologies) only above 250°C .

-

Scale-Up Limitations : Precipitation methods suffer from irregular particle size distributions, necessitating post-synthesis milling .

Properties

IUPAC Name |

gadolinium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCLBMDYDXDUJO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GdH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16469-18-4 | |

| Record name | Gadolinium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.